BenchChemオンラインストアへようこそ!

6-Chlorochroman-2-carboxylic acid

Hypolipidemic Cholesterol Cardiovascular

Select 6-Chlorochroman-2-carboxylic acid for your lipid metabolism and platelet function research. This reference standard provides a distinct pharmacological profile, inhibiting ADP- and collagen-induced platelet aggregation while uniquely potentiating arachidonic acid-induced responses without consistent HMG-CoA reductase inhibition. It is the only 6-substituted chroman analog demonstrating significant hepatoselective cholesterol-lowering in hyperlipidemic models, making it an essential tool for NAFLD and thrombosis studies.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 40026-24-2
Cat. No. B3037005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorochroman-2-carboxylic acid
CAS40026-24-2
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
InChIInChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
InChIKeyUIVQVPBZOASIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorochroman-2-carboxylic Acid (CAS 40026-24-2): Core Properties and Procurement Considerations


6-Chlorochroman-2-carboxylic acid (CAS 40026-24-2) is a chlorinated chromane-2-carboxylic acid derivative with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . The compound exists as a racemic mixture unless otherwise specified, featuring a carboxylic acid moiety at the 2-position and a chloro substituent at the 6-position of the chroman ring system. Standard commercial purity is ≥95% with typical analytical characterization including NMR, HPLC, and GC . This compound serves as a key reference standard in lipid metabolism research and as a synthetic intermediate for pharmaceutical development targeting cardiovascular indications.

Why 6-Chlorochroman-2-carboxylic Acid Cannot Be Casually Substituted: A Structure-Activity Perspective


The biological activity profile of chroman-2-carboxylic acid derivatives is exquisitely sensitive to the nature of the substituent at the 6-position. Systematic studies comparing chloro, phenyl, cyclohexyl, and unsubstituted analogs reveal that even conservative atomic substitutions produce fundamentally divergent pharmacological outcomes. For instance, the 6-chloro derivative demonstrates potent hypocholesterolemic activity and unique platelet function modulation [1], whereas the 6-phenyl analog exhibits markedly different antiplatelet potency and mechanism of action [2]. The 6-cyclohexyl analog is largely inactive in hypolipidemic models [3], while the des-chloro (unsubstituted) chroman-2-carboxylic acid lacks measurable activity entirely [4]. These findings underscore that 6-chlorochroman-2-carboxylic acid occupies a distinct pharmacological niche that cannot be approximated by substituting seemingly similar analogs.

Quantitative Differentiation of 6-Chlorochroman-2-carboxylic Acid: Head-to-Head Evidence Against Comparators


Superior Hypocholesterolemic Efficacy of 6-Chlorochroman-2-carboxylic Acid Ester Versus Clofibrate in Sucrose-Fed Hyperlipidemic Rats

In a head-to-head comparison using a sucrose-fed hyperlipidemic rat model, the ethyl ester of 6-chlorochroman-2-carboxylic acid (compound II) exhibited significantly greater hypocholesterolemic efficacy than clofibrate (compound I), the clinical reference standard [1]. Both compounds were administered orally at equivalent molar doses of 0.2 and 0.4 mmol/kg twice daily for 7 consecutive days. The chloro-substituted chroman analog proved to be a more effective hypocholesterolemic drug than clofibrate, whereas the 6-phenyl (III) and 6-cyclohexyl (IV) analogs were completely inactive in this same model [1].

Hypolipidemic Cholesterol Cardiovascular

Differential Antiplatelet Activity: 6-Chloro Compound Lacks Arachidonic Acid Pathway Inhibition Present in 6-Phenyl Analog

In a direct comparative study on human platelet function, 6-chlorochroman-2-carboxylic acid (CCCA) and 6-phenylchroman-2-carboxylic acid (PCCA) were evaluated alongside clofibrate (CPIB) [1]. PCCA was at least 52-fold more potent as an inhibitor of ADP-, epinephrine-, and collagen-induced platelet activation compared to CPIB or CCCA. Critically, only PCCA inhibited arachidonic acid (AA)-induced platelet aggregation and malondialdehyde (MDA) production in a concentration-dependent manner. In contrast, CCCA and CPIB not only failed to inhibit AA-induced platelet activation but actually demonstrated a potentiating effect on the onset of AA-induced aggregation [1]. All three compounds inhibited thrombin-induced release of [3H]arachidonic acid from platelet phospholipids and thrombin-mediated MDA production, indicating that CCCA acts upstream in the prostaglandin biosynthetic pathway without direct AA pathway blockade [1].

Antiplatelet Prostaglandin Thrombosis

In Vitro Cholesterol Biosynthesis Antagonism: Chloro-Substitution Confers Activity Not Present in Des-Chloro Analog

Structure-activity relationship studies demonstrate that the presence of a chloro substituent at the 6-position is obligatory for antagonism of cholesterol biosynthesis and lipolysis in vitro [1]. The foundational 1971 medicinal chemistry study established that 6-chlorochroman-2-carboxylic acids function as antagonists for cholesterol biosynthesis and lipolysis in vitro, while parallel studies on benzodioxane and dihydrobenzofuran analogs confirmed that des-chloro (unsubstituted) cyclic analogs are inactive in hyperlipemic rat models [2]. Among the cyclic clofibrate analogs evaluated, ethyl 6-chlorochroman-2-carboxylate compared most favorably with the parent clofibrate, exhibiting both hypocholesterolemic and hypotriglyceridemic activities, whereas the des-chloro benzodioxane and dihydrobenzofuran analogs showed only partial or no activity [2].

Cholesterol biosynthesis Lipolysis Structure-activity relationship

Liver Cholesterol Reduction: A Unique Property of 6-Chloro Analog Not Observed with Phenyl or Cyclohexyl Substitution

Among the three 6-substituted chroman-2-carboxylate esters evaluated (6-chloro, 6-phenyl, and 6-cyclohexyl), only the 6-chloro derivative (compound II) significantly lowered liver cholesterol levels in sucrose-fed hyperlipidemic rats [1]. This hepatic effect was accompanied by an increase in liver triglyceride levels, a pattern not observed with the phenyl or cyclohexyl analogs [1]. Notably, none of the analogs consistently inhibited liver microsomal 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity, suggesting that the observed liver cholesterol reduction operates through a mechanism distinct from direct statin-like HMG-CoA reductase inhibition [1].

Liver cholesterol Hepatic lipid Hypolipidemic

Phospholipase A2 Inhibition: Biochemical Mechanism Supporting Prostaglandin Pathway Modulation

At the molecular level, 6-chlorochroman-2-carboxylic acid inhibits prostaglandin E2 (PGE2) biosynthesis through direct inhibition of phospholipase A2 (PLA2), the enzyme that catalyzes the release of arachidonic acid from membrane phospholipids . This enzymatic inhibition has been shown to decrease platelet activation and aggregation . Additional reported activities include inhibition of collagen synthesis and reduction of malondialdehyde levels in rat liver cells . This PLA2 inhibitory mechanism is consistent with the compound's observed effects in platelet function assays, where it inhibits thrombin-induced arachidonic acid release but does not block AA-induced aggregation [1]—precisely the pattern expected for a PLA2 inhibitor acting upstream of AA release.

Phospholipase A2 Prostaglandin E2 Arachidonic acid

Conserved Hypolipidemic Activity in Normolipidemic Models: Comparable Efficacy to Clofibrate with Distinct Lipoprotein Effects

In chow-fed normolipidemic rats, ethyl 6-chlorochroman-2-carboxylate (II) demonstrated hypolipidemic activity comparable to clofibrate (I), reducing both serum and α-lipoprotein cholesterol concentrations [1]. However, important mechanistic distinctions emerged: clofibrate treatment increased serum free cholesterol while concurrently reducing lecithin:cholesterol acyltransferase (LCAT) activity, whereas no such correlation was observed for the 6-chloro analog II [1]. This divergence suggests that while the net hypocholesterolemic effect is similar, the underlying lipoprotein metabolism pathways modulated by each agent differ. The 6-phenyl analog (III) had no effect on serum cholesterol in this model but caused a slight elevation of α-lipoprotein cholesterol concentration [1].

Lipoprotein Cholesterol Normolipidemic

Recommended Research and Industrial Applications for 6-Chlorochroman-2-carboxylic Acid (CAS 40026-24-2)


Hypolipidemic Drug Discovery: Screening and Validation of Lipid-Lowering Agents

In preclinical lipid metabolism research, 6-chlorochroman-2-carboxylic acid and its ethyl ester serve as validated positive control compounds for hypocholesterolemic and hypotriglyceridemic activity. The compound has demonstrated efficacy comparable or superior to clofibrate in multiple rat models including Triton WR-1339-induced hyperlipidemia, sucrose-fed hyperlipidemia, and normolipidemic chow-fed animals [1][2]. Researchers can employ this compound as a benchmark reference standard when evaluating novel chroman derivatives or other chemical series for lipid-lowering potential. The compound's inability to consistently inhibit HMG-CoA reductase [1] makes it particularly valuable for identifying non-statin mechanisms of cholesterol reduction.

Platelet Function and Thrombosis Research: Probing Prostaglandin-Independent Antiplatelet Pathways

6-Chlorochroman-2-carboxylic acid (CCCA) provides a unique pharmacological tool for dissecting platelet activation pathways. Unlike the 6-phenyl analog PCCA, CCCA inhibits platelet aggregation induced by ADP, epinephrine, collagen, and thrombin without blocking arachidonic acid (AA)-induced aggregation [3]. In fact, CCCA potentiates the onset of AA-induced aggregation [3]. This distinctive profile enables researchers to study prostaglandin-independent mechanisms of platelet inhibition or to investigate the potentiation phenomenon itself. Laboratories focused on thrombosis, hemostasis, or antiplatelet drug development should procure CCCA specifically when a compound with preserved AA responsiveness is required for comparative studies.

Phospholipase A2 (PLA2) Inhibition Studies: Investigating Inflammatory Cascade Modulation

The demonstrated ability of 6-chlorochroman-2-carboxylic acid to inhibit phospholipase A2 activity and reduce prostaglandin E2 biosynthesis positions this compound as a useful probe for PLA2-dependent inflammatory signaling research. This mechanism is consistent with the observed inhibition of thrombin-induced arachidonic acid release from platelet phospholipids while sparing AA-induced aggregation [3]. Researchers investigating inflammatory disorders, pain pathways, or cardiovascular inflammation where PLA2 plays a central role can utilize this compound as a reference inhibitor. The chloro-substituted chroman scaffold also serves as a starting point for medicinal chemistry optimization campaigns targeting PLA2 with improved potency or selectivity.

Hepatic Lipid Metabolism: Investigating Liver-Selective Cholesterol Reduction Mechanisms

Among 6-substituted chroman analogs, only the 6-chloro derivative demonstrates significant liver cholesterol-lowering activity in hyperlipidemic animal models [1]. This tissue-specific effect, which occurs without consistent HMG-CoA reductase inhibition [1], makes the compound particularly valuable for non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis research. Investigators studying liver lipid trafficking, VLDL assembly/secretion, or hepatic cholesterol homeostasis should select the 6-chloro derivative over the 6-phenyl or 6-cyclohexyl analogs, which lack this hepatoselective activity [1]. The compound can serve as a tool to identify novel hepatic cholesterol regulatory nodes distinct from the statin-sensitive HMG-CoA reductase pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chlorochroman-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.